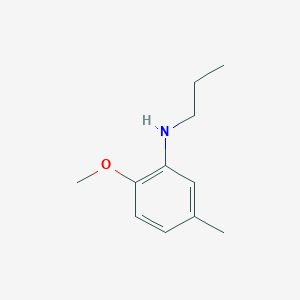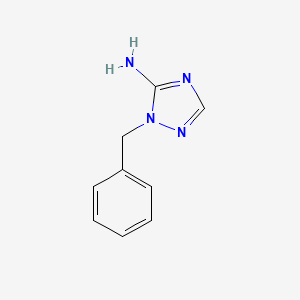
Isochlorogenic acid b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isochlorogenic acid b can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica (honeysuckle) using solvents like ethanol or methanol . The extract is then subjected to purification processes, including macroporous resin adsorption and preparative chromatography, to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isochlorogenic acid b undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Esterification: It can form esters with other acids.
Hydrolysis: Hydrolysis can break it down into quinic acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Simpler phenolic compounds.
Esterification: Various esters.
Hydrolysis: Quinic acid and caffeic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its neuroprotective, hepatoprotective, and cardiovascular protective effects.
Industry: Utilized in the development of nutraceuticals and cosmetic products due to its bioactive properties.
Mecanismo De Acción
Isochlorogenic acid b exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons from damage by reducing oxidative stress and inflammation.
Hepatoprotective Effects: It prevents liver damage by inhibiting the activation of hepatic stellate cells and reducing fibrosis.
Comparación Con Compuestos Similares
Isochlorogenic acid b is compared with other similar compounds, such as:
Chlorogenic Acid: This compound has more hydroxyl groups, making it a more potent antioxidant.
Isochlorogenic Acid A and C: These isomers have similar structures but differ in the position of caffeoyl groups on the quinic acid core.
List of Similar Compounds
- Chlorogenic Acid
- Isochlorogenic Acid A
- Isochlorogenic Acid C
Propiedades
Número CAS |
102851-07-0 |
|---|---|
Fórmula molecular |
C25H24O12 |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |
Clave InChI |
UFCLZKMFXSILNL-BBLPPJRLSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















